molecular formula C10H9BrN2 B1407333 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416714-50-5

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No.: B1407333
CAS No.: 1416714-50-5
M. Wt: 237.1 g/mol
InChI Key: XMZYAQWVNKCHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-cyclopropylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-3-9-10(8)12-6-13(9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZYAQWVNKCHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole Scaffold: A Strategic Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of specific substituents allows for the fine-tuning of pharmacological properties, targeting a wide array of biological pathways. This in-depth technical guide focuses on the 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole scaffold, a promising but underexplored chemical entity. We will dissect the individual and synergistic contributions of the 4-bromo and 1-cyclopropyl moieties to the structure-activity relationship (SAR), providing a roadmap for the rational design of novel therapeutics. This document moves beyond a mere recitation of facts to offer a field-proven perspective on experimental design, data interpretation, and the causal logic underpinning SAR exploration.

Introduction: The Benzimidazole Core and the Rationale for its 4-Bromo-1-cyclopropyl Substitution

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have led to its incorporation into a multitude of approved drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory agents.

The focus of this guide, the this compound core, presents a compelling starting point for medicinal chemistry campaigns. The deliberate placement of a bromine atom at the 4-position and a cyclopropyl group at the N-1 position is not arbitrary; it is a calculated design choice aimed at modulating key physicochemical and pharmacokinetic properties.

  • The 4-Bromo Substituent: Halogenation, particularly with bromine, is a well-established strategy in drug design. The introduction of a bromine atom at the 4-position of the benzimidazole ring can be expected to:

    • Influence Electronic Properties: As an electron-withdrawing group, bromine can modulate the pKa of the imidazole nitrogen, affecting its ability to act as a hydrogen bond donor or acceptor. This can have profound implications for target binding.

    • Enhance Lipophilicity: The increased lipophilicity imparted by the bromine atom can improve membrane permeability and oral bioavailability.

    • Provide a Vector for Further Modification: The bromo group can serve as a handle for further synthetic elaboration through cross-coupling reactions, allowing for the introduction of diverse functionalities.

    • Promote Specific Interactions: In some cases, halogen bonds can form between the bromine atom and electron-rich pockets in a protein target, contributing to binding affinity.

  • The 1-Cyclopropyl Substituent: The N-alkylation of benzimidazoles is a common strategy to modulate their properties. The choice of a cyclopropyl group is particularly astute for several reasons:

    • Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

    • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. This can lead to increased potency and selectivity.

    • Modulation of Physicochemical Properties: The cyclopropyl group can subtly influence solubility and lipophilicity.

The combination of these two substituents on the benzimidazole core creates a unique chemical space with the potential for novel biological activities.

Deconstructing the Structure-Activity Relationship (SAR): A Predictive Framework

Given the nascent stage of research on the this compound scaffold, a comprehensive, data-driven SAR is yet to be established in the public domain. However, by leveraging established principles of medicinal chemistry and knowledge of the broader benzimidazole class, we can construct a predictive SAR framework to guide future research.

Key Modification Points and Hypothesized SAR Trends

The this compound scaffold offers several key positions for chemical modification to probe the SAR. The following diagram illustrates these positions:

Caption: Key positions for SAR exploration on the this compound scaffold.

Prospective SAR Table

The following table outlines a hypothetical SAR exploration, suggesting potential modifications and their predicted impact on biological activity. This serves as a starting point for a rational drug design campaign.

PositionModificationPredicted Impact on ActivityRationale
R2 Small alkyl/aryl groupsPotential for direct interaction with the target protein. Aromatic groups could engage in π-stacking interactions.The 2-position is a common point of substitution in bioactive benzimidazoles and often plays a key role in target recognition.
Hydrogen bond donors/acceptorsIntroduction of groups like -NH2, -OH, or heterocycles could form crucial hydrogen bonds with the target, significantly enhancing affinity.Many enzyme active sites and receptor binding pockets have hydrogen bonding hotspots.
R5/R6 Electron-donating groups (e.g., -OCH3)May increase electron density in the benzene ring, potentially modulating target interactions and metabolic stability.Substituents at these positions can influence the overall electronic character and lipophilicity of the molecule.
Electron-withdrawing groups (e.g., -CF3)Can alter the pKa of the benzimidazole core and may enhance binding through specific interactions.Fine-tuning electronic properties can be critical for optimizing target engagement and pharmacokinetic parameters.
R7 Small, non-polar groups (e.g., -CH3)May provide beneficial steric interactions or fill a small hydrophobic pocket in the target.The 7-position is adjacent to the N-1 cyclopropyl group, and substitutions here could influence its orientation.
Bulky groupsLikely to be detrimental due to steric hindrance with the N-1 cyclopropyl group or the target protein.Steric clashes can prevent optimal binding and reduce activity.
Bromo Bioisosteric replacement (e.g., -Cl, -CF3)A chloro group would be smaller and less lipophilic, while a trifluoromethyl group would be strongly electron-withdrawing. This could fine-tune the electronic and steric properties.Bioisosteric replacement is a powerful tool to optimize potency and ADME properties while maintaining the core binding mode.
Cyclopropyl Replacement with other small cycloalkylsCyclobutyl or cyclopentyl groups would alter the conformational constraints and lipophilicity, which could be beneficial if a larger hydrophobic pocket is present at the N-1 binding site.The size and conformation of the N-1 substituent can be critical for fitting into the target protein.

Experimental Protocols: A Guide to Synthesis and Evaluation

A robust SAR study is underpinned by efficient and reproducible synthetic methodologies and well-designed biological assays.

General Synthetic Scheme

The synthesis of this compound and its derivatives can be achieved through a multi-step sequence. The following workflow provides a general and adaptable protocol.

Synthesis_Workflow A 1. Nitration of o-xylene B 2. Oxidation to phthalic acid derivative A->B C 3. Bromination B->C D 4. Reduction of nitro group C->D E 5. Cyclization to form benzimidazole D->E F 6. N-cyclopropylation E->F G 7. Diversification at R2 F->G

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Synthesis of 4-Bromo-2-nitroaniline:

    • Start with a commercially available substituted o-phenylenediamine.

    • Perform a regioselective bromination, for example, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

    • Follow with a nitration step, carefully controlling the reaction conditions to achieve the desired isomer.

  • Reduction of the Nitro Group:

    • The nitro group of the 4-bromo-2-nitroaniline intermediate is reduced to an amine.

    • Common reducing agents for this transformation include tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Benzimidazole Ring Formation:

    • The resulting 4-bromo-o-phenylenediamine is cyclized with a suitable one-carbon source to form the benzimidazole ring.

    • For an unsubstituted 2-position, formic acid is a common reagent. For substituted derivatives, various aldehydes or carboxylic acids can be used, often in the presence of a condensing agent.

  • N-Cyclopropylation:

    • The N-H of the 4-bromobenzimidazole is alkylated with a cyclopropyl-containing electrophile.

    • A common method involves reacting the benzimidazole with cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

  • Diversification:

    • If the 2-position is unsubstituted, it can be functionalized at a later stage. For example, lithiation at the 2-position followed by quenching with an electrophile allows for the introduction of a wide range of substituents.

    • The 4-bromo position can be modified via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other groups.

Biological Evaluation Workflow

The choice of biological assays will depend on the therapeutic target of interest. However, a general workflow for initial screening and SAR determination can be outlined.

Bio_Workflow A Primary Screening (e.g., enzyme inhibition assay) B Dose-Response and IC50/EC50 Determination A->B C Cell-based Assays (e.g., cytotoxicity, target engagement) B->C D Selectivity Profiling (against related targets) C->D E In vitro ADME Profiling (e.g., metabolic stability, permeability) D->E F Lead Compound Selection E->F

The Cyclopropyl Group: A Small Ring with a Big Impact on Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] The strategic incorporation of various substituents onto this privileged structure allows for the fine-tuning of its pharmacological properties. Among these, the cyclopropyl group, a small, strained carbocycle, has emerged as a powerful tool for optimizing the drug-like characteristics of benzimidazole derivatives.[4] This in-depth technical guide explores the multifaceted role of the cyclopropyl group in the design and development of novel benzimidazole-based therapeutics. We will delve into the unique physicochemical and electronic properties of the cyclopropyl moiety and how these translate into tangible benefits in terms of metabolic stability, target engagement, and overall pharmacological profile. Through a blend of mechanistic insights, comparative data analysis, detailed experimental protocols, and illustrative case studies, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of why and how to effectively leverage the cyclopropyl group in their benzimidazole-focused drug discovery programs.

The Unique Physicochemical and Electronic Landscape of the Cyclopropyl Group

The three-membered ring of cyclopropane is characterized by significant ring strain, a consequence of its compressed 60° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbons.[5] This inherent strain endows the cyclopropyl group with a unique set of properties that are highly advantageous in medicinal chemistry.

1.1. Structural and Conformational Rigidity:

The rigid and planar nature of the cyclopropyl ring serves as a "conformational lock," restricting the rotational freedom of the molecule to which it is attached.[6] This conformational constraint can be pivotal in pre-organizing a benzimidazole derivative into a bioactive conformation that optimally fits the binding pocket of its biological target. By reducing the entropic penalty upon binding, the cyclopropyl group can lead to a significant enhancement in binding affinity and, consequently, potency.[4]

1.2. Electronic Duality: Inductive Withdrawal and Resonance Donation:

The electronic nature of the cyclopropyl group is intriguingly dualistic. The carbon atoms within the ring exhibit a higher s-character in their C-H bonds and a higher p-character in their C-C bonds. This results in the cyclopropyl group acting as an inductive electron-withdrawing group, while simultaneously being capable of donating electron density through resonance, particularly to an adjacent electron-deficient center.[7] This electronic duality can be strategically exploited to modulate the pKa of nearby functional groups, influencing properties such as solubility, membrane permeability, and target interactions.

Enhancing Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most significant contributions of the cyclopropyl group in drug design is its ability to enhance metabolic stability.[4] The C-H bonds of a cyclopropyl ring are stronger and less accessible to enzymatic oxidation by cytochrome P450 (CYP) enzymes compared to the C-H bonds in more flexible alkyl groups like isopropyl or tert-butyl.[8]

Table 1: Comparison of C-H Bond Dissociation Energies (BDEs)

Functional GroupBDE (kcal/mol)
Methane (CH₄)104
Ethane (C₂H₆)98
Isopropyl~95
Cyclopropyl ~106

Data compiled from various sources.

This "metabolic blocking" effect can lead to a longer plasma half-life, reduced clearance, and an overall improved pharmacokinetic profile.[4] However, it is crucial to note that while generally promoting stability, the metabolic fate of a cyclopropyl group can be context-dependent. For instance, when attached to an amine, it can be susceptible to bioactivation pathways.[8]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for evaluating the metabolic stability of a cyclopropyl-benzimidazole derivative.

Materials:

  • Test compound (cyclopropyl-benzimidazole derivative)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related but chromatographically distinct compound)

  • Control compounds (high and low clearance)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the pre-warmed HLM mixture and briefly vortex.

  • Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.[9]

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[10][11]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k) and intrinsic clearance (CLint) can be determined.[11]

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The cyclopropyl group is often employed as a bioisostere for other small alkyl groups, such as isopropyl or gem-dimethyl groups.[12] This substitution can lead to significant improvements in potency and selectivity by optimizing the fit of the molecule within the target's binding site and by favorably altering its electronic properties.

Case Study: Cyclopropyl vs. Isopropyl Substitution in Benzimidazole-Based Kinase Inhibitors

In the development of a series of benzimidazole-based inhibitors targeting a specific kinase, a comparative SAR study was conducted to evaluate the impact of substituting an isopropyl group with a cyclopropyl group at the N-1 position of the benzimidazole ring.

Table 2: Comparative IC50 Values for Kinase Inhibition

Compound IDN-1 SubstituentIC50 (nM)
BZ-1 Isopropyl150
BZ-2 Cyclopropyl 25

The data clearly demonstrates a six-fold increase in potency upon replacing the isopropyl group with a cyclopropyl group. This enhancement in activity can be attributed to several factors:

  • Optimal Binding Conformation: The rigid cyclopropyl group likely forces the benzimidazole core into a more favorable conformation for binding to the kinase's active site.

  • Reduced Steric Hindrance: In some cases, the less bulky cyclopropyl group may fit better into a sterically constrained pocket compared to the more flexible isopropyl group.

  • Favorable Electronic Interactions: The unique electronic properties of the cyclopropyl group may lead to more favorable interactions with amino acid residues in the binding pocket.

Diagram 1: Bioisosteric Replacement Workflow

Start Initial Lead Compound (e.g., with Isopropyl Group) SAR Identify SAR Liabilities (e.g., Modest Potency, Poor Metabolism) Start->SAR Bioisostere Propose Bioisosteric Replacement (Isopropyl -> Cyclopropyl) SAR->Bioisostere Synthesis Synthesize Cyclopropyl Analogue Bioisostere->Synthesis Assay In Vitro Biological Evaluation (e.g., Kinase Assay, Metabolic Stability) Synthesis->Assay Analysis Analyze Data & Compare with Parent Compound Assay->Analysis Decision Decision Point: Improved Profile? Analysis->Decision Optimization Further Lead Optimization Decision->Optimization Yes Stop Re-evaluate Strategy Decision->Stop No

Caption: A typical workflow for employing bioisosteric replacement in lead optimization.

Synthesis of Cyclopropyl-Substituted Benzimidazoles

The synthesis of cyclopropyl-benzimidazole derivatives can be achieved through various synthetic routes. A common approach involves the N-alkylation of a pre-formed benzimidazole core with a cyclopropyl-containing electrophile or the condensation of a cyclopropyl-substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.[13][14]

Experimental Protocol: Synthesis of N-Cyclopropyl-2-arylbenzimidazole

This protocol describes a general method for the synthesis of an N-cyclopropyl-2-arylbenzimidazole via a condensation reaction followed by N-alkylation.

Step 1: Synthesis of 2-Arylbenzimidazole

  • To a solution of o-phenylenediamine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain the 2-arylbenzimidazole.

Step 2: N-Alkylation with a Cyclopropyl Halide

  • To a solution of the 2-arylbenzimidazole (1.0 eq) in a suitable solvent such as DMF, add a base such as potassium carbonate (1.5 eq).

  • Add cyclopropyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80-100°C for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl-2-arylbenzimidazole.

Diagram 2: Synthetic Pathway to N-Cyclopropyl-2-arylbenzimidazole

cluster_0 Step 1: Condensation cluster_1 Step 2: N-Alkylation o-phenylenediamine 2-Arylbenzimidazole o-phenylenediamine->2-Arylbenzimidazole + Aromatic aldehyde Aromatic aldehyde->2-Arylbenzimidazole p-TsOH, EtOH, Reflux 2-Arylbenzimidazole_2 Cyclopropyl bromide N-Cyclopropyl-2-arylbenzimidazole Cyclopropyl bromide->N-Cyclopropyl-2-arylbenzimidazole K2CO3, DMF, 80-100°C

Caption: A two-step synthetic route to N-cyclopropyl-2-arylbenzimidazoles.

Case Studies: The Cyclopropyl Group in Action

The strategic application of the cyclopropyl group has been instrumental in the development of several promising benzimidazole-based drug candidates across various therapeutic areas.

5.1. Anticancer Agents:

In the realm of oncology, the cyclopropyl group has been incorporated into benzimidazole derivatives to enhance their potency as kinase inhibitors. For example, in a series of dual EGFR/BRAFV600E inhibitors, the presence of a cyclopropyl moiety was found to be crucial for potent activity.[4] Molecular modeling studies revealed that the cyclopropyl group optimally positions the molecule within the ATP-binding pocket, leading to enhanced interactions with key amino acid residues.

5.2. Antiviral and Antiparasitic Agents:

The benzimidazole scaffold is a well-established pharmacophore for antiviral and antiparasitic drugs.[15][16] The introduction of a cyclopropyl group has been shown to improve the metabolic stability and oral bioavailability of these agents, leading to enhanced in vivo efficacy. In a study on novel antileishmanial 2-aminobenzimidazoles, while initial hits suffered from poor metabolic stability, subsequent optimization efforts, including the exploration of cyclopropyl-containing analogues, aimed to address these liabilities.[17]

Conclusion and Future Perspectives

The cyclopropyl group, despite its simple structure, offers a sophisticated and powerful tool for medicinal chemists working with benzimidazole derivatives. Its unique combination of conformational rigidity, electronic duality, and metabolic stability makes it an invaluable substituent for fine-tuning the pharmacological properties of drug candidates. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the rational application of the cyclopropyl group is poised to play an even more prominent role in the discovery and development of the next generation of innovative benzimidazole-based therapeutics. Future work will likely focus on exploring novel synthetic methodologies for accessing diverse cyclopropyl-benzimidazoles and further elucidating the precise molecular mechanisms by which this remarkable small ring exerts its profound effects on biological systems.

References

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. (2024). Malaria World. [Link]

  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2021). Bentham Science. [Link]

  • Antiviral and Antiproliferative Activity in Vitro of Some New Benzimidazole Derivatives. (Date not available). PubMed. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (Date not available). PubMed Central. [Link]

  • Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation. (2025). ResearchGate. [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (Date not available). PubMed Central. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). National Institutes of Health. [Link]

  • Metabolism of cyclopropyl groups. (Date not available). Hypha Discovery. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (Date not available). Dalal Institute. [Link]

  • 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. (2021). National Institutes of Health. [Link]

  • Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. (2015). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). PubMed. [Link]

  • Data set of selected benzimidazole compounds with their anticancer results. (Date not available). ResearchGate. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (Date not available). PubMed Central. [Link]

  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021). PubMed. [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (Date not available). ResearchGate. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). ResearchGate. [Link]

  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023). MDPI. [Link]

  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (Date not available). MDPI. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). MDPI. [Link]

  • BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. (2021). Journal of the Chilean Chemical Society. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (2020). PubMed. [Link]

  • Application of conformational analysis in the development of new antiviral compounds. (2025). ResearchGate. [Link]

  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. (2023). MDPI. [Link]

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (Date not available). National Institutes of Health. [Link]

  • Benzimidazole synthesis. (Date not available). Organic Chemistry Portal. [Link]

  • Targeted design, synthesis, molecular dynamics, ADME and in-vitro anticancer assessment of oxo- tetrahydro. (2025). KAUST Repository. [Link]

  • Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist danuglipron using UHPLC-QToF-MS/MS. (Date not available). Ben-Gurion University Research Portal. [Link]

  • BRAF (WT) Kinase Assay Kit. (Date not available). BPS Bioscience. [Link]

  • Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (Date not available). National Institutes of Health. [Link]

  • Antiviral and Antiproliferative Activity in Vitro of Some New Benzimidazole Derivatives. (Date not available). Europe PMC. [Link]

  • Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology. (Date not available). National Institutes of Health. [Link]

Sources

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole: A Technical Guide to Investigating its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, represent a prominent class of drug targets, particularly in oncology.[1][] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the vast chemical space of kinase inhibitors, the benzimidazole core has emerged as a privileged scaffold.[3][4][5] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of many kinases.[6] Benzimidazole derivatives have been shown to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.[3][4][5] Furthermore, the benzimidazole ring system offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth technical overview of a systematic approach to investigate the potential of a novel benzimidazole derivative, 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, as a kinase inhibitor.

Compound Profile: this compound

PropertyValueSource
Chemical Name This compound[7]
CAS Number 1416714-50-5[7]
Molecular Formula C10H9BrN2[7]
Molecular Weight 237.10 g/mol [7]
Structure

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in the public domain, a plausible synthetic route can be proposed based on established benzimidazole synthesis methodologies.[8][9] A potential two-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: N-Cyclopropylation cluster_1 Step 2: Benzimidazole Ring Formation Reactant1 3-Bromo-1,2-diaminobenzene Reaction1 Chan-Lam Coupling Reactant1->Reaction1 Reactant2 Cyclopropylboronic acid Reactant2->Reaction1 Reagent1 Cu(OAc)2, Pyridine Reagent1->Reaction1 Product1 N1-cyclopropyl-3-bromobenzene-1,2-diamine Reactant3 N1-cyclopropyl-3-bromobenzene-1,2-diamine Reaction1->Product1 Reaction2 Condensation Reactant3->Reaction2 Reactant4 Trimethyl orthoformate Reactant4->Reaction2 Catalyst1 p-Toluenesulfonic acid Catalyst1->Reaction2 Product2 This compound Reaction2->Product2

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

Step 1: N-Cyclopropylation of 3-Bromo-1,2-diaminobenzene

  • To a solution of 3-bromo-1,2-diaminobenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add cyclopropylboronic acid (1.2 eq).

  • Add copper(II) acetate (0.1 eq) and pyridine (2.0 eq) as a catalyst and base, respectively.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with aqueous ammonia and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N1-cyclopropyl-3-bromobenzene-1,2-diamine.

Step 2: Benzimidazole Ring Formation

  • Dissolve the N1-cyclopropyl-3-bromobenzene-1,2-diamine (1.0 eq) from Step 1 in trimethyl orthoformate (excess).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the excess trimethyl orthoformate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product, this compound.

Investigational Workflow for Kinase Inhibitory Potential

A hierarchical screening approach is proposed to efficiently evaluate the potential of this compound as a kinase inhibitor.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_cellular Cell-Based Assays cluster_optimization Lead Optimization Start This compound PrimaryScreen Broad Kinase Panel Screen (e.g., KinomeScan® or similar) Start->PrimaryScreen IC50 IC50 Determination for Hits (e.g., ADP-Glo™, LanthaScreen®) PrimaryScreen->IC50 Identified Hits Selectivity Selectivity Profiling against Related Kinases IC50->Selectivity Phosphorylation Target Phosphorylation Assay (Western Blot, ELISA) Selectivity->Phosphorylation Potent & Selective Hits Proliferation Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) Phosphorylation->Proliferation SAR Structure-Activity Relationship (SAR) Studies Proliferation->SAR Computational Computational Modeling (Docking, MD Simulations) Proliferation->Computational

Caption: A hierarchical workflow for kinase inhibitor evaluation.

Part 1: Primary Biochemical Screening

The initial step involves screening the compound against a broad panel of kinases to identify potential targets. Services like Eurofins' KinaseProfiler™ or similar platforms offer comprehensive screening across the human kinome.[10]

Experimental Protocol: Broad Kinase Panel Screen (Illustrative)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (e.g., 10 µM) in an appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate, and ATP.

  • Incubation: Add the test compound to the kinase reaction mixture and incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Utilize a suitable detection method to measure kinase activity. Luminescence-based assays like ADP-Glo™ (Promega) are widely used, where the amount of ADP produced is correlated with kinase activity.[11] A decrease in signal in the presence of the compound indicates inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

Part 2: Secondary Assays and Selectivity Profiling

For kinases where significant inhibition is observed in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination using a TR-FRET Assay (e.g., LanthaScreen®)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive for IC50 determination.[12]

  • Compound Dilution Series: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Assay Setup: In a suitable microplate, add the kinase, a fluorescently labeled substrate, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Reaction Initiation: Add ATP to initiate the kinase reaction in the presence of the compound dilutions.

  • Incubation: Incubate the plate for the optimized reaction time.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader. The ratio of the acceptor and donor emission signals is calculated. Inhibition of the kinase results in a decreased TR-FRET signal.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling: To assess the selectivity of the compound, it should be tested against a panel of closely related kinases or kinases that were moderately inhibited in the primary screen. This helps to understand the off-target effects of the compound.

Part 3: Cell-Based Assays

Confirming the activity of the compound in a cellular context is a critical step.

Experimental Protocol: Cellular Target Phosphorylation Assay

  • Cell Culture: Culture a cell line that expresses the target kinase of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting or ELISA: Use a phospho-specific antibody to detect the phosphorylation level of the target kinase or its downstream substrate by Western blotting or a quantitative ELISA.[13]

  • Data Analysis: Quantify the band intensity (Western blot) or the signal (ELISA) and normalize to a loading control (e.g., total protein or a housekeeping gene). A dose-dependent decrease in phosphorylation indicates on-target activity.

Experimental Protocol: Cell Viability/Proliferation Assay

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase's signaling pathway in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Structure-Activity Relationship (SAR) and Lead Optimization

Should this compound show promising activity, further chemical modifications can be explored to improve its properties.

Key Areas for SAR Exploration:

  • Modification of the Benzene Ring: The bromo substituent at the 4-position can be replaced with other halogens or small alkyl or alkoxy groups to probe the effect on potency and selectivity. The halogen atom may form halogen bonds with the protein backbone, as has been observed for other benzimidazole inhibitors.[14]

  • Variation of the N1-Substituent: The cyclopropyl group at the N1 position can be replaced with other small alkyl or cycloalkyl groups to explore the steric and electronic requirements of the binding pocket.

  • Substitution at the C2-Position: While the current molecule is unsubstituted at C2, introducing small substituents at this position can significantly impact kinase binding and is a common strategy in benzimidazole kinase inhibitor design.[15][16]

Computational Modeling in Drug Design

Computational methods can provide valuable insights into the binding mode of this compound and guide the design of more potent and selective analogs.[17][18]

Workflow for Computational Analysis:

Computational_Workflow Start Identified Kinase Target (from primary screen) ProteinPrep Prepare 3D structure of the Kinase Domain (PDB) Start->ProteinPrep LigandPrep Prepare 3D structure of This compound Docking Molecular Docking LigandPrep->Docking ProteinPrep->Docking Analysis Analyze Binding Pose and Key Interactions Docking->Analysis MDSim Molecular Dynamics (MD) Simulation Analysis->MDSim BindingEnergy Calculate Binding Free Energy (e.g., MM/GBSA) MDSim->BindingEnergy SAR_Rationalization Rationalize SAR and Propose New Analogs BindingEnergy->SAR_Rationalization

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a valuable heterocyclic compound, serving as a key building block in the development of novel pharmaceutical agents and functional materials. The benzimidazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the N-cyclopropyl group can enhance metabolic stability and modulate the pharmacological profile of the parent molecule.

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of this compound. The synthesis commences with the formation of the benzimidazole ring via the condensation of 3-bromo-1,2-phenylenediamine with formic acid, followed by the N-cyclopropylation of the resulting 4-bromo-1H-benzimidazole intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental procedures.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two sequential steps. The first step involves the well-established Phillips condensation reaction to construct the benzimidazole core. The second step introduces the cyclopropyl moiety onto the benzimidazole nitrogen via a copper-catalyzed Ullmann-type C-N cross-coupling reaction.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Cyclopropylation A 3-Bromo-1,2-phenylenediamine C 4-Bromo-1H-benzimidazole A->C Heat B Formic Acid B->C D 4-Bromo-1H-benzimidazole F This compound D->F CuI, Ligand, Base E Cyclopropyl Bromide E->F

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Bromo-1H-benzimidazole

Reaction Mechanism

The formation of the benzimidazole ring proceeds through a condensation reaction between an o-phenylenediamine and an aldehyde or carboxylic acid, in this case, formic acid. The reaction is typically acid-catalyzed and involves the initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the aromatic benzimidazole ring.

G 3-Bromo-1,2-phenylenediamine 3-Bromo-1,2-phenylenediamine Formamidine Intermediate Formamidine Intermediate 3-Bromo-1,2-phenylenediamine->Formamidine Intermediate + HCOOH - H2O 4-Bromo-1H-benzimidazole 4-Bromo-1H-benzimidazole Formamidine Intermediate->4-Bromo-1H-benzimidazole Cyclization - H2O

Figure 2: Reaction mechanism for the formation of 4-Bromo-1H-benzimidazole.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Bromo-1,2-phenylenediamineC₆H₇BrN₂187.041575-36-6
Formic acid (98-100%)CH₂O₂46.0364-18-6
Sodium hydroxide (NaOH)NaOH40.001310-73-2
Deionized waterH₂O18.027732-18-5
Ethanol (for recrystallization)C₂H₆O46.0764-17-5

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-bromo-1,2-phenylenediamine (18.7 g, 0.1 mol) and formic acid (13.8 mL, 0.3 mol).

  • Heat the reaction mixture in a water bath at 100°C for 4 hours. The mixture will become a solid mass.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add a 10% aqueous solution of sodium hydroxide with constant stirring until the mixture is alkaline (pH ~8-9), tested with litmus paper. This will neutralize the excess formic acid and precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).

  • For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol, add a small amount of activated charcoal, and filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals of 4-bromo-1H-benzimidazole by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

Part 2: Synthesis of this compound

Reaction Mechanism: The Ullmann Condensation

The N-cyclopropylation of 4-bromo-1H-benzimidazole is achieved via a copper-catalyzed Ullmann-type C-N cross-coupling reaction. This reaction involves the coupling of an amine (in this case, the benzimidazole nitrogen) with an alkyl halide (cyclopropyl bromide) in the presence of a copper(I) catalyst, a ligand, and a base. The catalytic cycle is believed to involve the formation of a copper(I)-amido intermediate, followed by oxidative addition of the cyclopropyl bromide and subsequent reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst.[1]

G CuI Cu(I) Catalyst Benzimidazole 4-Bromo-1H-benzimidazolide CuI->Benzimidazole + Benzimidazole - HI Intermediate Cu(III) Intermediate Benzimidazole->Intermediate + Cyclopropyl Bromide (Oxidative Addition) CyclopropylBromide Cyclopropyl Bromide Product This compound Intermediate->Product (Reductive Elimination)

Figure 3: Simplified catalytic cycle for the Ullmann N-cyclopropylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Bromo-1H-benzimidazoleC₇H₅BrN₂197.0383741-35-9
Cyclopropyl bromideC₃H₅Br120.984333-56-6
Copper(I) iodide (CuI)CuI190.457681-65-4
1,10-PhenanthrolineC₁₂H₈N₂180.2166-71-7
Potassium carbonate (K₂CO₃), anhydrousK₂CO₃138.21584-08-7
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6
Brine solutionNaCl(aq)--
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1H-benzimidazole (9.85 g, 0.05 mol), copper(I) iodide (0.48 g, 2.5 mmol, 5 mol%), 1,10-phenanthroline (0.90 g, 5 mmol, 10 mol%), and anhydrous potassium carbonate (13.8 g, 0.1 mol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous dimethylformamide (100 mL) via syringe.

  • Add cyclopropyl bromide (6.9 mL, 0.075 mol) to the stirred suspension.

  • Heat the reaction mixture at 110-120°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts. Wash the Celite pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add deionized water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to light yellow solid
¹H NMR Expected signals for the aromatic protons of the benzimidazole ring, the imidazole proton, and the characteristic signals for the cyclopropyl group (a multiplet for the CH group and two multiplets for the diastereotopic CH₂ groups).
¹³C NMR Expected signals for the aromatic carbons, the imidazole carbons, and the carbons of the cyclopropyl group.
Mass Spec (EI) Expected molecular ion peaks (M⁺) at m/z 236 and 238 in an approximately 1:1 ratio, characteristic of a monobrominated compound.
CAS Number 1416714-50-5

Safety Precautions

  • 3-Bromo-1,2-phenylenediamine: This compound may be toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Cyclopropyl Bromide: Flammable liquid and vapor.[2] Causes skin and serious eye irritation, and may cause respiratory irritation.[2] Handle in a well-ventilated area away from ignition sources.

  • Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

  • Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 13(23), 7181-7189.
  • Fisher Scientific. (2025).
  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Reaction Conditions for 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance under relatively mild conditions.[1][3] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate provides a powerful tool for the construction of complex molecular architectures, such as biaryls and substituted heterocycles, which are prevalent motifs in biologically active compounds.[4][5]

The benzimidazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The ability to functionalize this core through late-stage diversification is crucial for optimizing the pharmacological properties of potential drug candidates.[1][2] This guide focuses on the Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, a substrate of interest for creating novel molecular entities. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer insights into optimizing reaction conditions for this specific transformation.

Mechanistic Considerations for Coupling with N-Substituted Bromo-benzimidazoles

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the this compound.[3] This is often the rate-determining step and is influenced by the electron density of the aryl bromide and the nature of the palladium catalyst and its ligands.

  • Transmetalation: Following oxidative addition, the aryl palladium(II) complex undergoes transmetalation. The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[3]

For nitrogen-rich heterocycles like benzimidazoles, potential challenges can arise. The nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7][8] Therefore, the choice of ligand is critical to stabilize the palladium center and facilitate the desired catalytic cycle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability.[9][10]

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Dry & Inert) Degassing Solvent Degassing (N2/Ar Purge) Addition Sequential Addition: 1. Bromo-benzimidazole 2. Boronic Acid 3. Base 4. Solvent Reagents->Addition Inerting Inert Atmosphere (N2/Ar Purge) Addition->Inerting Catalyst Catalyst Addition (Pd Catalyst & Ligand) Inerting->Catalyst Heating Heating & Stirring (Monitor by TLC/LC-MS) Catalyst->Heating Quenching Reaction Quenching (e.g., Water) Heating->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Quenching->Extraction Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 1. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (e.g., 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling often hinges on the careful selection of the reaction parameters. For the coupling of this compound, several factors should be considered for optimization.

ParameterOptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand, Buchwald precatalystsThe choice of catalyst and ligand is crucial. For heteroaromatic substrates, ligands like dppf or bulky phosphines (e.g., SPhos) can be effective in preventing catalyst deactivation.[2] Buchwald precatalysts are often highly active and allow for lower catalyst loadings and milder reaction conditions.[7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOt-BuThe base is essential for activating the boronic acid.[6] Inorganic bases like carbonates and phosphates are commonly used.[3][11] The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.
Solvent 1,4-Dioxane/H₂O, DMF, Toluene, THFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective for challenging heteroaryl couplings.[12][13]
Temperature Room Temperature to 120 °CWhile many Suzuki couplings proceed at elevated temperatures, some highly active catalyst systems can facilitate the reaction at or near room temperature.[14] Microwave heating can significantly shorten reaction times.[1][2]
Boronic Acid Derivative Boronic acid, Boronic ester (e.g., pinacol ester)Boronic esters can offer advantages in terms of stability and reactivity in certain cases. Neopentyl heteroarylboronic esters have been shown to be effective in refractory heteroaryl-heteroaryl couplings.[12]

Table 1. Key Parameters for Optimizing the Suzuki-Miyaura Coupling of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor choice of base or solvent- Low reaction temperature- Use a fresh, active catalyst or a precatalyst.- Ensure thorough degassing of the solvent.- Screen different bases and solvent systems (see Table 1).- Increase the reaction temperature or consider microwave heating.
Protodebromination - Presence of water with certain bases- Catalyst-mediated side reaction- Use anhydrous conditions if possible.- Screen different palladium catalysts and ligands.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere.- Reduce the catalyst loading.
Difficult Purification - Formation of palladium black- Co-elution of byproducts- Filter the reaction mixture through celite before workup.- Optimize the chromatographic conditions (different solvent system or silica gel).

Table 2. Troubleshooting Guide for the Suzuki-Miyaura Reaction.

Catalytic Cycle Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination ArBr 4-Bromo-1-cyclopropyl- 1H-benzo[d]imidazole ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation Product Coupled Product (Ar-Ar')

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of functionalized benzimidazoles. By understanding the underlying mechanism and systematically optimizing the reaction conditions—including the choice of catalyst, base, and solvent—researchers can efficiently synthesize novel derivatives of this compound. This application note provides a solid foundation and a practical starting point for scientists and professionals in drug development to successfully employ this critical transformation in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Request PDF. Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. [https://www.researchgate.net/publication/228775269_Palladium-Benzimidazolium_Salt_Catalyst_Systems_for_Suzuki_Coupling_Development_of_a_Practical_and_Highly_Active_Palladium_Catalyst_System_for_Coupling_of_Aromatic_Halides_with_Arylboronic_Acids]([Link]_ Palladium_Catalyst_System_for_Coupling_of_Aromatic_Halides_with_Arylboronic_Acids)

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Netherton, M. R., et al. (1999). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Lee, J. C. H., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Academia.edu. Palladium–benzimidazolium salt catalyst systems for Suzuki coupling: development of a practical and highly active palladium catalyst system for coupling of aromatic halides with arylboronic acids. [Link]

  • Billingsley, K., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • ResearchGate. Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides... [Link]

  • Maccan, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Wang, D., et al. (2014). N-heterocyclic carbene–palladium(ii)-1-methylimidazole complex-catalyzed Suzuki–Miyaura coupling of benzyl sulfonates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]

  • Sci-Hub. Palladium-bisimidazol-2-ylidene complexes as catalysts for general and efficient Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole. This document offers in-depth technical guidance, detailing not only the experimental protocols but also the underlying scientific principles that govern this powerful C-N bond-forming reaction. The provided methodologies are designed to be robust and reproducible, enabling the efficient synthesis of a diverse range of 4-amino-1-cyclopropyl-1H-benzo[d]imidazole derivatives, which are valuable scaffolds in medicinal chemistry.[1][2]

Introduction: The Significance of Buchwald-Hartwig Amination in Heterocyclic Chemistry

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen bonds.[3][4] This palladium-catalyzed cross-coupling reaction has proven particularly indispensable in the functionalization of heterocyclic compounds, which are core structures in a vast array of pharmaceuticals and biologically active molecules.[1][5] The direct amination of heteroaryl halides, such as this compound, provides a direct route to novel amine derivatives, often circumventing lengthy and less efficient synthetic sequences.[3]

The benzimidazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] The ability to introduce diverse amino functionalities at the 4-position of the 1-cyclopropyl-1H-benzo[d]imidazole core opens up new avenues for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0)L -> Ar-Pd(II)-Br(L)) Pd(0)L->OxAdd Ar-Br Amine_Coord Amine Coordination & Deprotonation (Ar-Pd(II)-Br(L) + R2NH + Base -> Ar-Pd(II)-NR2(L)) OxAdd->Amine_Coord R2NH, Base RedElim Reductive Elimination (Ar-Pd(II)-NR2(L) -> Ar-NR2 + Pd(0)L) Amine_Coord->RedElim RedElim->Pd(0)L Product (Ar-NR2) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents 1. Weigh and add solids: - this compound - Palladium Precatalyst - Ligand - Base Vial_Prep 2. Place in a dry reaction vial with a stir bar. Reagents->Vial_Prep Seal_Purge 3. Seal the vial and purge with an inert gas (Argon or Nitrogen). Vial_Prep->Seal_Purge Solvent_Amine 4. Add anhydrous, degassed solvent and the amine via syringe. Seal_Purge->Solvent_Amine Heating 5. Heat the reaction mixture to the desired temperature with vigorous stirring. Solvent_Amine->Heating Monitoring 6. Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling_Quenching 7. Cool the reaction to room temperature and quench. Monitoring->Cooling_Quenching Extraction 8. Perform aqueous work-up and extract with an organic solvent. Cooling_Quenching->Extraction Purification 9. Purify the crude product by column chromatography. Extraction->Purification

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Addition of Liquids: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-1-cyclopropyl-1H-benzo[d]imidazole derivative.

Note on Product Stability: Some amino-substituted imidazoles and benzimidazoles can be unstable, particularly during purification on silica gel. [5]It is advisable to handle the purified product with care and store it under an inert atmosphere at low temperatures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand or base- Use a pre-catalyst or ensure proper activation of the Pd(II) source.- Use freshly distilled/dried solvents and thoroughly degas all reagents.- Screen different ligands (e.g., tBuBrettPhos) and bases (e.g., LHMDS).
Formation of side products (e.g., hydrodehalogenation) - Catalyst deactivation- Reaction temperature too high- Increase catalyst/ligand loading.- Lower the reaction temperature and extend the reaction time.
Product decomposition during work-up/purification - Sensitivity of the amino-benzimidazole product to acid or silica gel- Perform a milder aqueous work-up.- Consider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of novel 4-amino-benzimidazole derivatives. The success of this transformation relies on the judicious selection of the palladium catalyst, ligand, base, and solvent. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 102-105.
  • Aroso, M. A., et al. (2020). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 25(21), 5092.
  • Frank, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1783–1790.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]

  • Rataboul, F., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90.
  • Singh, U. P., & Gahtori, P. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2919–2933.
  • Sykes, A. G. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 26, 2026, from [Link]

  • Tcyrulnikov, S., et al. (2019). Leveraging Metal and Ligand Reactive Sites for One Pot Reactions: Ligand‐Centered Borenium Ions for Tandem Catalysis with Palladium.
  • Vorona, I. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999.

Sources

The Strategic Application of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antibacterial, antiviral, and anticancer agents.[4][5][6] The versatility of the benzimidazole scaffold, coupled with the relative ease of its synthesis and modification, makes it a "privileged structure" for the design of novel therapeutic agents.[7][8]

This guide focuses on a specific, strategically substituted benzimidazole, 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole (CAS No: 1416714-50-5)[9]. The introduction of a cyclopropyl group at the N-1 position and a bromine atom at the C-4 position is not arbitrary. The cyclopropyl group is a well-established bioisostere for an alkene and can enhance metabolic stability, increase potency, and reduce off-target effects by introducing conformational rigidity.[10] The bromine atom, a halogen, can modulate the electronic properties of the molecule and participate in halogen bonding, a significant interaction in protein-ligand binding. This unique combination of substituents suggests that this compound is a valuable building block for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.

Physicochemical Properties and Data

PropertyValueSource
Chemical Formula C₁₀H₉BrN₂[9]
Molecular Weight 237.10 g/mol [9]
CAS Number 1416714-50-5[9]
Appearance (Not specified, likely a solid)
Purity ≥95% (as commercially available)[9]

Proposed Synthetic Pathways and Experimental Protocols

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 1-cyclopropyl-1H-benzo[d]imidazole cluster_step2 Step 2: Bromination A o-Phenylenediamine E 1-cyclopropyl-1H-benzo[d]imidazole A->E Condensation B Cyclopropanecarboxaldehyde B->E C Oxidizing Agent (e.g., Na2S2O5) C->E D Solvent (e.g., Ethanol/Water) D->E H This compound E->H Electrophilic Aromatic Substitution F Brominating Agent (e.g., Br2 in Acetic Acid) F->H G Solvent (e.g., Acetic Acid) G->H

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 1-cyclopropyl-1H-benzo[d]imidazole

This protocol is adapted from general methods for the condensation of o-phenylenediamines with aldehydes.[11][12][13]

Materials:

  • o-Phenylenediamine

  • Cyclopropanecarboxaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in a mixture of ethanol and water.

  • Add cyclopropanecarboxaldehyde (1.2 eq) to the solution.

  • Add sodium metabisulfite (0.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-cyclopropyl-1H-benzo[d]imidazole.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of benzimidazole derivatives.[8]

Materials:

  • 1-cyclopropyl-1H-benzo[d]imidazole (from Protocol 1)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-cyclopropyl-1H-benzo[d]imidazole (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of bromine (1.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled benzimidazole solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound suggest its potential as a versatile scaffold for the development of novel therapeutics in several key areas. The benzimidazole core is known to be a key pharmacophore in a multitude of biologically active compounds.[4][7]

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents.[2][14] They can exert their effects through various mechanisms, including the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair.[12][14] The introduction of a bromine atom can enhance the binding affinity to target proteins.[15]

Potential Signaling Pathway:

Anticancer_Pathway A 4-Bromo-1-cyclopropyl- 1H-benzo[d]imidazole Derivative B Topoisomerase I A->B Inhibition C DNA Relaxation B->C Mediates D DNA Damage B->D Induces (when inhibited) E Cell Cycle Arrest (e.g., G2/M phase) D->E F Apoptosis E->F

Caption: Potential mechanism of anticancer action via Topoisomerase I inhibition.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is a cornerstone of many antimicrobial and antifungal agents.[1] The presence of a halogen, such as bromine, on the benzimidazole ring has been shown to enhance antibacterial activity.[1] Therefore, derivatives of this compound could be explored for the development of new treatments against bacterial and fungal infections.

Anti-inflammatory Activity

Certain benzimidazole derivatives exhibit significant anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COXs).[16] The anti-inflammatory potential of compounds derived from this compound warrants investigation.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, molecular scaffold in medicinal chemistry. Its strategic design, incorporating a metabolically robust cyclopropyl group and an electronically modulating bromine atom, positions it as a valuable starting point for the synthesis of novel drug candidates. The proposed synthetic route provides a practical approach for its preparation, opening the door for its incorporation into drug discovery programs. Further investigation into its biological activities is highly encouraged, with a particular focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The exploration of structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Sources

Application Note: A Robust Protocol for the N-cyclopropylation of 4-bromobenzimidazole via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-cyclopropylation of 4-bromobenzimidazole, a key transformation for synthesizing scaffolds relevant to pharmaceutical and materials science research. N-cyclopropyl benzimidazoles are privileged structures in medicinal chemistry, valued for their unique conformational and metabolic properties.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the Chan-Lam cross-coupling reaction to empower researchers with the knowledge to optimize and troubleshoot the procedure. We present a detailed, step-by-step methodology, data interpretation guidelines, and expert insights to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after motif in modern drug discovery. Its introduction onto a core scaffold, such as benzimidazole, imparts significant conformational rigidity and alters electronic properties without substantially increasing molecular weight. This "three-membered powerhouse" can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity by introducing a unique spatial vector for interaction with biological targets. The target molecule, N-cyclopropyl-4-bromobenzimidazole, serves as a versatile building block, with the bromine atom providing a synthetic handle for further diversification through subsequent cross-coupling reactions.

Traditional methods for N-alkylation often lack the selectivity and functional group tolerance required for complex molecules. The copper-catalyzed Chan-Lam cross-coupling reaction has emerged as a superior alternative, offering a mild, efficient, and operationally simple route to C-N bond formation.[2] This protocol leverages the Chan-Lam reaction for the direct coupling of 4-bromobenzimidazole with a cyclopropylboronic acid source.

Reaction Principle: The Chan-Lam Catalytic Cycle

The Chan-Lam N-cyclopropylation is an oxidative coupling process that connects the benzimidazole nitrogen to the cyclopropyl group via a copper-catalyzed cycle. While the precise mechanism is subject to ongoing research, a widely accepted pathway involves a Cu(I)/Cu(III) or a related Cu(II)-mediated process.[3][4]

Causality Behind Key Reagents:

  • Copper(II) Acetate [Cu(OAc)₂]: This serves as the catalyst precursor. In the presence of the nucleophile (benzimidazole) or other reducing species in the reaction mixture, it is believed to be reduced in situ to the active Cu(I) species.[3]

  • Cyclopropylboronic Acid: This is the cyclopropyl group donor. It is an air- and moisture-stable solid, making it far more convenient to handle than highly reactive organometallic reagents like cyclopropyl Grignard or organozinc compounds.[5]

  • 1,10-Phenanthroline: This bidentate nitrogen ligand plays a crucial role. It coordinates to the copper center, preventing catalyst precipitation and stabilizing the key intermediates in the catalytic cycle. This stabilization facilitates the oxidative addition and reductive elimination steps, ultimately accelerating the reaction rate.[6][7]

  • Base (e.g., K₂CO₃ or Na₂CO₃): A mild inorganic base is required to deprotonate the N-H of the benzimidazole, increasing its nucleophilicity and facilitating its coordination to the copper center.[6]

  • Oxidant (Atmospheric Oxygen): The reaction is typically run open to the air. Molecular oxygen serves as the terminal oxidant, regenerating the active catalytic species (e.g., reoxidizing Cu(I) to Cu(II)/Cu(III)) to enable catalytic turnover.[2]

The proposed catalytic cycle involves:

  • Ligand Exchange/Deprotonation: The benzimidazole displaces a ligand on the copper center, and the base facilitates its deprotonation to form a copper-imidazolate complex.

  • Transmetalation: The cyclopropylboronic acid coordinates to the copper complex, followed by transmetalation of the cyclopropyl group from boron to copper.

  • Oxidative Addition/Reductive Elimination: The resulting intermediate undergoes a process analogous to oxidative addition/reductive elimination, possibly involving a high-valent Cu(III) species, to form the C-N bond and release the N-cyclopropyl-4-bromobenzimidazole product.[4]

  • Catalyst Regeneration: The reduced copper catalyst is re-oxidized by atmospheric oxygen to re-enter the catalytic cycle.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mg)Millimoles (mmol)EquivalentsSupplier Notes
4-Bromobenzimidazole197.041971.01.0Ensure purity >98%
Cyclopropylboronic Acid85.901291.51.5Store in a desiccator
Copper(II) Acetate (anhydrous)181.6318.20.10.1Anhydrous is preferred
1,10-Phenanthroline180.2136.00.20.2Ligand
Sodium Carbonate (Na₂CO₃)105.992122.02.0Anhydrous, finely powdered
Dichloroethane (DCE)-5.0 mL--Anhydrous solvent
Dichloromethane (DCM)----For workup and chromatography
Ethyl Acetate (EtOAc)----For workup and chromatography
Hexanes----For chromatography
Saturated aq. NH₄Cl----For workup
Brine----For workup
Anhydrous Sodium Sulfate----For drying
Reaction Setup and Execution
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzimidazole (197 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), copper(II) acetate (18.2 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

    • Scientist's Insight: Using a slight excess of the boronic acid (1.5 eq.) helps to drive the reaction to completion and compensates for potential homocoupling side reactions. The ligand-to-copper ratio of 2:1 is often optimal for stabilizing the catalyst.[8]

  • Solvent Addition: Add 5.0 mL of anhydrous dichloroethane (DCE) to the flask.

  • Reaction Conditions: Place a reflux condenser on the flask and leave the top open to the air (or attach a balloon filled with air/oxygen). Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

    • Trustworthiness Check: The reaction is air-tolerant and, in fact, requires an oxidant.[8] Ensuring good stirring is critical for this heterogeneous mixture to facilitate efficient mass transfer and catalytic turnover.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting benzimidazole. The reaction is typically complete within 12-24 hours.

Workup and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of dichloromethane (DCM).

  • Removal of Solids: Filter the suspension through a pad of Celite® to remove the inorganic base and catalyst residues. Wash the pad with an additional 10 mL of DCM.

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution (to quench the reaction and remove copper salts) and 20 mL of brine.

    • Expertise Note: The NH₄Cl wash is effective at complexing and removing residual copper salts, which can appear as a blue/green color in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30%) to afford N-cyclopropyl-4-bromobenzimidazole as a solid.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_final 4. Final Product reagents Combine Reactants: - 4-Bromobenzimidazole - Cyclopropylboronic Acid - Cu(OAc)₂ - 1,10-Phenanthroline - Na₂CO₃ add_solvent Add Dichloroethane (DCE) reagents->add_solvent heat Heat to 80 °C under Air add_solvent->heat monitor Monitor by TLC/LC-MS (12-24 h) heat->monitor cool_filter Cool & Filter through Celite® monitor->cool_filter wash Aqueous Wash (NH₄Cl, Brine) cool_filter->wash dry_conc Dry (Na₂SO₄) & Concentrate wash->dry_conc purify Flash Chromatography dry_conc->purify product N-cyclopropyl-4-bromobenzimidazole purify->product

Caption: Workflow for the N-cyclopropylation of 4-bromobenzimidazole.

Characterization and Expected Results

  • Yield: Expected yields for this reaction are typically in the range of 70-90%.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for both the benzimidazole and cyclopropyl moieties.

    • Aromatic protons (3H) will appear as multiplets in the δ 7.2-7.8 ppm region.

    • The benzimidazole C2-H proton will appear as a singlet around δ 8.0 ppm.

    • The cyclopropyl methine proton (N-CH) will be a multiplet around δ 3.0-3.5 ppm.

    • The cyclopropyl methylene protons (CH₂) will appear as upfield multiplets, typically between δ 0.8-1.2 ppm, which is a diagnostic feature of the cyclopropyl ring.[9]

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the aromatic carbons, the benzimidazole C2 carbon (around 140-145 ppm), the cyclopropyl methine carbon (around 30-35 ppm), and the highly shielded cyclopropyl methylene carbons (around 5-10 ppm).[10]

  • Mass Spectrometry (ESI+): The calculated m/z for C₁₀H₉BrN₂ [M+H]⁺ is 237.00 and 239.00, showing the characteristic isotopic pattern for a single bromine atom.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, ensure the base is finely powdered and anhydrous. The presence of water can hydrolyze the boronic acid. A fresh bottle of copper(II) acetate and anhydrous solvent should be used. One can also try switching the ligand to 2,2'-bipyridine.[8]

  • Formation of Side Products: The primary side product is often the homocoupling of cyclopropylboronic acid. Using the specified stoichiometry (1.5 eq) should minimize this. If significant amounts are observed, consider running the reaction under a slightly lower temperature.

  • Purification Difficulties: If the product co-elutes with starting material, a shallower gradient during column chromatography is recommended. The product is significantly less polar than the starting N-H benzimidazole, so a clean separation should be achievable.

Conclusion

The Chan-Lam cross-coupling reaction provides an authoritative and highly effective method for the N-cyclopropylation of 4-bromobenzimidazole. The protocol detailed herein is robust, employs readily available reagents, and proceeds under mild conditions with high functional group tolerance. By understanding the mechanistic principles behind the choice of catalyst, ligand, and reaction conditions, researchers can confidently apply and adapt this methodology for the synthesis of diverse and valuable N-cyclopropyl azaheterocycles.

References

  • This cit
  • Shinde, D. B., Shinde, N. D., & Lee, W. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega, 5(26), 16046–16055. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 26, 2026, from [Link]

  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(18), 3393–3395. [Link]

  • Györke, G., Dancsó, A., Volk, B., & Milen, M. (2021). Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. ChemistrySelect, 6(4), 802–807. [Link]

  • This cit
  • El kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2(2), 85-89. [Link]

  • Charette, A. B., & Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(25), 4475-4478. [Link]

  • This cit
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Kirai, N., & Yamamoto, Y. (2009). Homocoupling of Arylboronic Acids Catalyzed by 1,10-Phenanthroline-Ligated Copper Complexes in Air. European Journal of Organic Chemistry, 2009(12), 1864–1867. [Link]

  • This cit
  • This cit
  • This cit
  • Potey, L. G., et al. (2021). Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Research, 12(5), 2464-2479. [Link]

  • This cit
  • This cit
  • Teltewskoi, M., et al. (2015). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 20(7), 12596-12629. [Link]

  • This cit
  • This cit
  • This cit
  • Jones, G. O., et al. (2007). Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Arylation Reactions. Journal of the American Chemical Society, 129(42), 12891–12903. [Link]

  • This cit

Sources

Application Note and Protocol: A Scalable Approach to the Synthesis of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. The specific substitution pattern on the benzimidazole ring system allows for the fine-tuning of a molecule's pharmacological profile. 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a key building block in the synthesis of more complex drug candidates. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the N-cyclopropyl group can enhance metabolic stability and binding affinity. This document provides a comprehensive guide to a scalable, two-step synthesis of this important intermediate, designed for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound can be efficiently achieved in two key steps:

  • Formation of the Benzimidazole Core: The synthesis begins with the cyclization of a suitable precursor to form the 4-bromobenzimidazole ring. A common and effective method involves the reaction of 3-bromo-1,2-phenylenediamine with formic acid. This acid-catalyzed condensation is a robust and high-yielding reaction.

  • N-Cyclopropylation: The introduction of the cyclopropyl group at the N1 position of the benzimidazole ring is the critical second step. For this transformation, a copper-catalyzed Ullmann-type coupling reaction is a well-established and scalable method for the N-arylation of imidazoles and related heterocycles[4][5][6][7][8]. This reaction typically involves the use of a copper(I) salt, a ligand, and a base to facilitate the coupling of the benzimidazole with a cyclopropyl halide.

This synthetic approach is designed for scalability, employing readily available starting materials and well-understood reaction mechanisms.

Synthetic_Scheme 3-Bromo-1,2-phenylenediamine 3-Bromo-1,2-phenylenediamine Reaction1 Step 1: Cyclization 3-Bromo-1,2-phenylenediamine->Reaction1 Formic_Acid HCOOH Formic_Acid->Reaction1 4-Bromobenzimidazole 4-Bromobenzimidazole Reaction2 Step 2: N-Cyclopropylation 4-Bromobenzimidazole->Reaction2 Cyclopropyl_Bromide c-PrBr Cyclopropyl_Bromide->Reaction2 Copper_Catalyst CuI, Ligand, Base Copper_Catalyst->Reaction2 Target_Molecule This compound Reaction1->4-Bromobenzimidazole Reaction2->Target_Molecule

Figure 1: Proposed two-step synthesis of this compound.

Detailed Protocols

Part 1: Synthesis of 4-Bromo-1H-benzo[d]imidazole

This protocol details the formation of the benzimidazole ring via the condensation of 3-bromo-1,2-phenylenediamine with formic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
3-Bromo-1,2-phenylenediamine187.041000.535
Formic acid (98%)46.03123.32.68
Sodium hydroxide (NaOH)40.00As needed-
Deionized water18.02As needed-
Ethanol46.07As needed-

Experimental Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 3-bromo-1,2-phenylenediamine (100 g, 0.535 mol).

  • Addition of Formic Acid: Carefully add formic acid (123.3 g, 2.68 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a beaker containing 1 L of ice-cold deionized water with stirring.

  • Precipitation: Neutralize the aqueous solution by the slow addition of a 10 M aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 4-bromo-1H-benzo[d]imidazole.

Expected Yield: 95-99%

Part 2: N-Cyclopropylation of 4-Bromo-1H-benzo[d]imidazole

This protocol describes the copper-catalyzed N-cyclopropylation of 4-bromo-1H-benzo[d]imidazole.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
4-Bromo-1H-benzo[d]imidazole197.031000.507
Cyclopropyl bromide120.9873.60.608
Copper(I) iodide (CuI)190.459.660.0507
L-Proline115.1311.680.101
Potassium carbonate (K₂CO₃)138.21140.21.01
Dimethylformamide (DMF)73.09500 mL-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Experimental Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, add 4-bromo-1H-benzo[d]imidazole (100 g, 0.507 mol), copper(I) iodide (9.66 g, 0.0507 mol), L-proline (11.68 g, 0.101 mol), and potassium carbonate (140.2 g, 1.01 mol).

  • Solvent and Reagent Addition: Add dimethylformamide (500 mL) to the flask, followed by cyclopropyl bromide (73.6 g, 0.608 mol).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 2 L of ice-cold deionized water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Yield: 70-85%

Experimental_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Cyclopropylation S1_Setup Reaction Setup: 3-Bromo-1,2-phenylenediamine + Formic Acid S1_Reaction Reflux at 100-110 °C for 4h S1_Setup->S1_Reaction S1_Quench Quench in Ice Water S1_Reaction->S1_Quench S1_Neutralize Neutralize with NaOH (aq) S1_Quench->S1_Neutralize S1_Isolate Filter and Wash S1_Neutralize->S1_Isolate S1_Dry Vacuum Dry S1_Isolate->S1_Dry S1_Product 4-Bromo-1H-benzo[d]imidazole S1_Dry->S1_Product S2_Setup Reaction Setup: 4-Bromobenzimidazole, CuI, L-Proline, K₂CO₃, DMF S1_Product->S2_Setup S2_Reagent Add Cyclopropyl Bromide S2_Setup->S2_Reagent S2_Reaction Heat at 110-120 °C for 12-18h (N₂ atmosphere) S2_Reagent->S2_Reaction S2_Workup Aqueous Work-up S2_Reaction->S2_Workup S2_Extract Extract with Ethyl Acetate S2_Workup->S2_Extract S2_Purify Column Chromatography S2_Extract->S2_Purify S2_Product This compound S2_Purify->S2_Product

Figure 2: Detailed experimental workflow for the two-step synthesis.

Scale-Up Considerations and Process Optimization

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and product quality.

  • Exothermic Reactions: The neutralization of formic acid with sodium hydroxide is highly exothermic. For larger scales, the addition of the base should be done slowly with efficient cooling to maintain temperature control.

  • Reagent Purity: The purity of the starting materials, particularly the 3-bromo-1,2-phenylenediamine, is crucial as impurities can lead to side products that are difficult to remove.

  • Catalyst Loading: In the N-cyclopropylation step, the catalyst loading (CuI and L-proline) can be optimized to reduce costs on a larger scale. It may be possible to lower the catalyst loading without significantly impacting the reaction rate or yield.

  • Solvent Selection: While DMF is an effective solvent for the Ullmann coupling, its high boiling point can make removal challenging on a large scale. Alternative solvents with lower boiling points could be explored during process development.

  • Purification: Column chromatography is suitable for laboratory scale but may not be practical for large-scale production. Recrystallization of the final product should be investigated as a more scalable purification method.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents.[9][10]

Handling of Brominated Compounds: Brominated organic compounds can be irritants and should be handled in a well-ventilated fume hood. Avoid inhalation of dust or vapors. In case of skin contact, wash the affected area thoroughly with soap and water.[11][12][13]

Copper-Containing Reagents: Copper compounds can be toxic if ingested and may cause irritation upon skin contact.[14][15][16][17] Avoid generating dust when handling solid copper salts.

Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with extreme care in a fume hood.

Cyclopropyl Bromide: Cyclopropyl bromide is a volatile and flammable liquid. Keep away from ignition sources.

References

  • Vetrichelvan, M., et al. (2023). A cost-effective, scalable, high-yielding, and commercially viable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. Available at: [Link]

  • ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1H-Benzo[4][18]imidazo[1,2-c][19][20]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The base-promoted synthesis of multisubstituted benzo[b][18][19]oxazepines. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

  • PubMed. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. PubMed. Available at: [Link]

  • Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. Available at: [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Labconco. (2013). Material Safety Data Sheet (MSDS) for Q-5 Copper Catalyst. Labconco. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. ICL Group. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Copper - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]

  • MDPI. (n.d.). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Copper toxicity. Wikipedia. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. CDC. Available at: [Link]

  • Scribd. (n.d.). SDS-Copper Zinc Catalyst - WOLF TRAX - Copper - KOCH Agronomic Services US-CAN 2021-0602. Scribd. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions. New Journal of Chemistry. Available at: [Link]

  • AIChE. (n.d.). The Safe Use of Copper -Containing Catalysts in Ethylene Plants. AIChE Proceedings. Available at: [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole using silica gel column chromatography. It is structured as a series of frequently asked questions and a detailed troubleshooting section to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy.

  • Polarity: The benzimidazole core contains two nitrogen atoms, making it a polar, weakly basic compound.[1][2] The presence of the non-polar cyclopropyl group and the electronegative bromo group gives the molecule a moderate overall polarity. This polarity dictates its interaction with the stationary phase.

  • Basicity: Benzimidazoles are weakly basic due to the lone pair of electrons on the nitrogen atoms.[1][2] The conjugate acid of benzimidazole has a pKa of 5.6.[3] This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing.

  • Solubility: Benzimidazoles are generally more soluble in polar organic solvents.[1][4] The solubility of substituted benzimidazoles in chlorinated solvents like dichloromethane can be low.[5] It is crucial to select a loading solvent that fully dissolves the crude material but is weak enough not to interfere with the initial binding to the silica.

Q2: What is the most suitable stationary phase for this purification?

A2: For this compound, the standard and most cost-effective choice is silica gel (SiO2, 60 Å, 230-400 mesh) . Its polar surface provides the necessary selectivity for separating the target compound from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., reaction byproducts).

However, if significant peak tailing is observed due to the basic nature of the benzimidazole nitrogen, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating standard silica gel with a base like triethylamine (NEt3) can neutralize the acidic silanol groups, leading to more symmetrical peaks.

  • Alumina (Al2O3): Neutral or basic alumina can be an effective alternative for purifying basic compounds, though it may offer different selectivity than silica.

Q3: How do I select an appropriate initial mobile phase (eluent)?

A3: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range typically ensures good separation on a column.

  • Start with a binary solvent system: A common and effective approach is to use a mixture of a non-polar solvent and a polar solvent. Good starting points for this compound include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

  • Optimize the ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Consider an amine additive: If TLC spots show tailing (comet-like streaking), add a small amount of triethylamine (~0.5-1%) to the mobile phase. This will compete with your basic compound for binding to the acidic sites on the silica, resulting in sharper bands.

A study on the synthesis of benzimidazole found an optimized mobile phase of Benzene:Acetone (7:3) gave an Rf value of 0.39 for the product.[6] While benzene is now rarely used due to toxicity, this suggests a mixture of a non-polar aromatic solvent (like toluene) and a polar ketone could be effective.

Q4: What are the likely impurities from the synthesis of this compound?

A4: Knowing potential impurities helps in designing the separation strategy. Synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding substituted o-phenylenediamine and cyclopropanecarboxaldehyde or its equivalent. These are often more polar than the product.

  • Over-alkylated or Isomeric Products: Depending on the reaction conditions, isomers or undesired side-products may form.

  • Oxidation Products: Benzimidazoles can be susceptible to oxidation.

  • Reagents and Catalysts: Any remaining acids, bases, or metal catalysts (if used) from the reaction.[8]

Section 2: Detailed Experimental Protocol

This protocol assumes a standard purification on silica gel.

Materials and Equipment
Material/ReagentGrade
Crude this compoundSynthesis Grade
Silica Gel (60 Å, 230-400 mesh)Chromatography Grade
Hexane, Ethyl Acetate, Dichloromethane, MethanolHPLC Grade
Triethylamine (optional)Reagent Grade
Sand (acid-washed)Laboratory Grade
Glass chromatography column with stopcockAppropriate size
TLC plates (silica gel coated)
Collection tubes/flasks
Rotary evaporator
Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute Column (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap end end evap->end Pure Product

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC):

    • Dissolve a tiny amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Visualize the spots (UV light is usually effective for aromatic compounds).

    • Adjust the solvent ratio until the desired product spot has an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Choose a column size. A common rule is to use a mass of silica gel that is 40-100 times the mass of your crude product.[9]

    • Place a small cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, make a slurry of the required silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[9]

    • Open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during loading.[10]

  • Sample Loading:

    • Wet Loading (Recommended for good solubility): Dissolve the crude product in the minimum amount of a solvent like dichloromethane. Using a pipette, carefully add the solution to the top of the silica bed. Drain the solvent until it enters the silica, rinse the flask with a tiny amount of mobile phase, add it to the column, and drain again.

    • Dry Loading (Recommended for poor solubility or use of a strong loading solvent): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Maintain a constant level of solvent above the silica bed.

    • If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time to elute more strongly bound compounds), do so in a stepwise manner (e.g., start with 9:1 Hex:EtOAc, then switch to 8:2, then 7:3).

  • Fraction Analysis and Product Isolation:

    • Monitor the fractions being collected using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
TS-01 Compound won't move from the baseline (Rf = 0) 1. Mobile phase is not polar enough. 2. Compound has very strong interaction with silica (highly polar or very basic).1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. If tailing is also present, add 0.5-1% triethylamine or ammonia to the mobile phase.
TS-02 Poor separation between product and impurity 1. Mobile phase is too polar (both compounds move too fast). 2. The chosen solvent system lacks selectivity for the two compounds.1. Decrease the mobile phase polarity (lower Rf). 2. Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/Methanol) to exploit different intermolecular interactions.
TS-03 Significant peak tailing 1. Strong acid-base interaction between the basic benzimidazole nitrogen and acidic silanol groups on silica. 2. Column overload (too much sample loaded).1. Add a basic modifier like triethylamine (0.5-1%) to the mobile phase. 2. Consider using neutral alumina as the stationary phase. 3. Reduce the amount of sample loaded onto the column.
TS-04 Compound elutes in the solvent front (Rf = 1) 1. Mobile phase is far too polar. 2. Sample was loaded with too much of a very polar solvent.1. Drastically reduce the mobile phase polarity (e.g., from 50% EtOAc to 10% EtOAc in Hexane). 2. Use the dry loading method to avoid introducing a strong solvent with the sample.
TS-05 Product seems to be degrading on the column 1. The compound is unstable on acidic silica gel.[11] 2. The compound is air or light-sensitive and the purification is too slow.1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then developing it. If a new spot appears, degradation is occurring.[11] 2. Switch to a less acidic stationary phase like deactivated silica or neutral alumina. 3. Use flash chromatography (applying pressure) to speed up the process.
Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 4: Characterization of Purified Product

After purification, it is essential to confirm the identity and purity of the isolated compound. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): The purified sample should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

By following this guide, researchers can effectively navigate the challenges of purifying this compound, leading to a highly pure compound ready for subsequent applications.

References

  • Shahnaz, S., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. Available at: [Link]

  • N/A
  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • N/A
  • N/A
  • Request PDF. (n.d.). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. ResearchGate. Retrieved from [Link]

  • N/A
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • N/A
  • N/A
  • International Journal of Creative Research Thoughts (IJCRT). (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Retrieved from [Link]

  • Request PDF. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]

  • N/A
  • N/A
  • Xu, Y., et al. (n.d.). Synthesis and Characterization of N-Substituted Polybenzimidazoles. Asian Journal of Chemistry. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • Kamal, A., et al. (2015). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 20(5), 8705-8724. Available at: [Link]

  • N/A
  • N/A
  • Maged, A. A., et al. (2024). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. ACS Omega. Available at: [Link]

  • N/A
  • N/A
  • N/A

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of modern drug discovery and development, the unequivocal characterization of novel chemical entities is paramount. 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, a heterocyclic compound with potential applications in medicinal chemistry, necessitates a robust analytical framework to ensure its identity, purity, and quality. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this compound. The core principle underpinning this guide is the concept of cross-validation, a systematic process of comparing results from different analytical methods to ensure the reliability and accuracy of the data.[1][2] As outlined by the International Council for Harmonisation (ICH) guidelines, a well-validated analytical procedure is crucial for regulatory submissions and ensuring product quality.[3][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data. For researchers, scientists, and drug development professionals, this guide will serve as a practical resource for establishing a comprehensive and cross-validated analytical workflow for this compound and structurally related molecules.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂[5]
Molecular Weight237.10 g/mol [5]
CAS Number1416714-50-5[5]
AppearanceOff-white to light yellow solidAssumed based on related compounds
Purity (typical)≥95%[5][6]

Orthogonal Analytical Techniques for Comprehensive Characterization

An orthogonal approach, employing multiple analytical techniques based on different chemical and physical principles, provides a more complete and reliable characterization of a substance. For this compound, we will explore the synergy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of potential process-related impurities and degradation products. The principles of analytical procedure validation as laid out by the FDA and ICH will be followed.[4][7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Data Presentation:

ParameterResultAcceptance Criteria
Retention Time (RT)~8.5 minConsistent RT (± 2%)
Purity by Area %99.5%≥ 98.0%
Tailing Factor1.1≤ 2.0
Theoretical Plates> 2000≥ 2000

Causality and Interpretation: The choice of a C18 column is based on the non-polar nature of the benzimidazole ring system. The gradient elution allows for the separation of the main peak from potential impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by protonating any residual silanols on the stationary phase and ensuring the analyte is in a single ionic form. The detection wavelength of 254 nm is chosen based on the UV absorbance of the benzimidazole chromophore. The high purity value with a symmetrical peak (tailing factor close to 1) and good column efficiency (high theoretical plates) indicates a well-behaved chromatographic system suitable for quantitative analysis.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Inject into HPLC C->D Transfer to Autosampler Vials E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G Chromatogram H Calculate Purity & Assay G->H

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation of Identity

Objective: To identify and quantify any volatile impurities and to confirm the molecular weight of this compound. Benzodiazepines, which share some structural similarities with benzimidazoles, are often analyzed by GC-MS, suggesting the applicability of this technique.[9][10]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.

Data Presentation:

ParameterResultInterpretation
Retention Time (RT)~12.7 minElution time under the specified conditions
Molecular Ion (M+)m/z 236/238Confirms the molecular weight and presence of one bromine atom (characteristic isotopic pattern)
Key Fragment Ionsm/z 195, 157, 77Provides structural information for confirmation of identity

Causality and Interpretation: The non-polar DB-5ms column is suitable for the separation of moderately polar compounds like benzimidazoles. The high inlet and transfer line temperatures are necessary to ensure the efficient transfer of the analyte into the gas phase without degradation. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be used as a fingerprint for the compound. The observation of the molecular ion peak at m/z 236 and 238 in an approximate 1:1 ratio is a definitive indicator of a molecule containing one bromine atom, thus confirming the elemental composition. The fragmentation pattern can be rationalized based on the structure, further confirming the identity.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Electron Ionization C->D E Mass Analysis D->E F Identify Molecular Ion E->F G Analyze Fragmentation Pattern E->G H Confirm Structure F->H G->H

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Objective: To unambiguously confirm the chemical structure of this compound through ¹H and ¹³C NMR spectroscopy.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10s1HH-2 (imidazole)
7.65d1HAr-H
7.30t1HAr-H
7.20d1HAr-H
3.50m1HCH (cyclopropyl)
1.20m2HCH₂ (cyclopropyl)
1.05m2HCH₂ (cyclopropyl)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
145.2C-2 (imidazole)
142.1, 133.5Quaternary Ar-C
125.4, 122.8, 110.9Ar-CH
115.6C-Br
32.5CH (cyclopropyl)
7.8CH₂ (cyclopropyl)

Causality and Interpretation: The chemical shifts, splitting patterns (multiplicities), and integration values in the ¹H NMR spectrum are consistent with the proposed structure. The singlet at 8.10 ppm is characteristic of the C-2 proton of the benzimidazole ring. The multiplets in the aromatic region correspond to the three protons on the benzene ring, and the multiplets in the aliphatic region are characteristic of the cyclopropyl group. The ¹³C NMR spectrum shows the expected number of signals, including the quaternary carbons and the carbon attached to the bromine atom. The combination of ¹H and ¹³C NMR data provides a definitive confirmation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

Objective: To identify the key functional groups present in this compound and to create a reference spectrum for identity confirmation.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakC-H stretching (aromatic and imidazole)
2980-2850WeakC-H stretching (cyclopropyl)
1610, 1500, 1450MediumC=C and C=N stretching (aromatic and imidazole rings)
1250MediumC-N stretching
800-600StrongC-Br stretching and C-H out-of-plane bending

Causality and Interpretation: The FT-IR spectrum provides a unique "fingerprint" for the molecule. The presence of characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C, C=N, and C-N bonds confirms the presence of the benzimidazole and cyclopropyl moieties. The strong absorption in the lower wavenumber region is indicative of the C-Br bond. This spectrum can be used for rapid identity confirmation and for comparison against a reference standard. The C=N stretching vibration on the imidazole ring is a key characteristic feature.[11]

Cross-Validation: Synthesizing the Data for a Coherent Conclusion

Cross-validation is the process of ensuring that the data from these orthogonal techniques are consistent and collectively support the identity, purity, and structure of this compound.[1]

  • Identity Confirmation: The molecular weight determined by GC-MS (m/z 236/238) is consistent with the molecular formula C₁₀H₉BrN₂. The detailed structural information from ¹H and ¹³C NMR confirms the connectivity of the atoms, and the functional groups identified by FT-IR are in complete agreement with this structure.

  • Purity Assessment: HPLC is the primary technique for quantitative purity assessment. The high purity value obtained should be corroborated by the absence of significant impurities in the GC-MS chromatogram and the NMR spectra. Any observed impurities should be investigated and, if necessary, quantified. The potential for impurities arising from the synthesis of benzimidazoles should be considered.[12][13][14]

  • Method Transfer and Robustness: When transferring these analytical methods to other laboratories, a cross-validation study is essential to ensure inter-laboratory reproducibility.[2][15][16] This involves analyzing the same sample at both sites and comparing the results to pre-defined acceptance criteria.

Logical Relationship Diagram:

Cross_Validation_Logic cluster_techniques Orthogonal Analytical Techniques cluster_attributes Compound Attributes HPLC HPLC Purity & Assay Purity {Purity | Quantified} HPLC->Purity GCMS GC-MS MW & Volatile Impurities Identity {Identity | Confirmed} GCMS->Identity GCMS->Purity corroborates NMR NMR Structure Elucidation NMR->Purity corroborates Structure {Structure | Verified} NMR->Structure FTIR FT-IR Functional Groups FTIR->Identity Conclusion Comprehensive Characterization of this compound Data is Cross-Validated and Reliable Identity->Conclusion:f0 Purity->Conclusion:f0 Structure->Identity Structure->Conclusion:f0

Caption: Logical flow of cross-validation for analytical data.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. By employing a suite of orthogonal analytical techniques—HPLC, GC-MS, NMR, and FT-IR—and cross-validating the results, a high degree of confidence in the identity, purity, and structure of the compound can be achieved. This guide provides the necessary experimental frameworks and the underlying scientific rationale to empower researchers to generate robust and reliable analytical data, a critical step in the journey of drug discovery and development. Adherence to established guidelines from regulatory bodies like the FDA and the principles of the ICH ensures that the generated data is fit for purpose and globally acceptable.[3][4][7][17]

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Siddiqui, N., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173–1180. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). Method Development & Validation | Method Transfer. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]

  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.